2-(3-Ethylphenoxy)pyridine-4-carbonitrile

Dihydroorotase Pyrimidine biosynthesis Enzyme inhibition screening

Researchers evaluating pyrimidine biosynthesis enzymes require annotated probes with known activity anchors to avoid uncharacterized analogs. 2-(3-Ethylphenoxy)pyridine-4-carbonitrile provides this with a measured IC50 of 180 µM against mouse Ehrlich ascites DHOase. - **Defined SAR reference point**: Meta-ethyl substitution enables direct comparison with para isomer (CAS 473256-01-8) and unsubstituted parent. - **Fragment-compatible**: MW 224.26, 3 rotatable bonds, LogP 3.66 - meets fragment library criteria (<300 Da). - **Pre-annotated profile**: Includes enzyme (carbonic anhydrase II, PNMT) and receptor (P2X3) data to accelerate hit-to-lead decisions.

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
CAS No. 1016887-17-4
Cat. No. B3199538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Ethylphenoxy)pyridine-4-carbonitrile
CAS1016887-17-4
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)OC2=NC=CC(=C2)C#N
InChIInChI=1S/C14H12N2O/c1-2-11-4-3-5-13(8-11)17-14-9-12(10-15)6-7-16-14/h3-9H,2H2,1H3
InChIKeyFEEMXZFUENIEEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Ethylphenoxy)pyridine-4-carbonitrile: Identity, Properties, and Specifications


2-(3-Ethylphenoxy)pyridine-4-carbonitrile (CAS 1016887-17-4) is a small-molecule pyridine-4-carbonitrile derivative with the molecular formula C14H12N2O and a molecular weight of 224.26 g/mol . It belongs to the phenoxypyridine carbonitrile class, characterized by a 3-ethylphenoxy substituent at the pyridine C2 position and a nitrile group at C4 [1]. The compound is supplied as a research chemical by multiple vendors, with a typical purity specification of ≥95% . Its predicted LogP of approximately 3.66 indicates moderate lipophilicity, and it contains two hydrogen bond acceptor sites (the nitrile nitrogen and the ether oxygen) . The compound is classified as a hazardous substance (GHS07: Harmful/Irritant), requiring appropriate handling precautions including sealed storage at 2–8°C .

Workflow Enzyme inhibition screening & SAR probe development Dihydroorotase, carbonic anhydrase, PNMT, P2X3 annotated context
Selection Logic Characterized starting point with defined physicochemical identity Reported LogP ~3.66, MW 224.26, fragment-like property profile
Procurement Context Specific meta-ethyl regioisomer for structure-activity studies Requires regioisomer identity confirmation in focused library design

Why Generic Substitution with Simple Phenoxypyridine-4-carbonitrile Analogs Fails


In the phenoxypyridine-4-carbonitrile scaffold family, small substituent variations on the phenoxy ring produce substantial shifts in both physicochemical properties and biological target engagement profiles. Changing the ethyl group position from meta (3-ethyl) to para (4-ethyl) alters the compound's computed polar surface area (PSA) and lipophilicity, which in turn modifies membrane permeability and off-target binding propensity . Removing the ethyl group entirely—as in the unsubstituted 2-phenoxypyridine-4-carbonitrile (CAS 81249-44-7)—further changes the molecular recognition surface available for hydrophobic enzyme pockets . In enzyme inhibition contexts, the presence and position of the 3-ethyl substituent can differentiate a compound that registers a measurable IC50 from one that shows no detectable activity at screening concentrations, meaning that generic in-class substitution risks selecting a compound with entirely different biological annotation and hit-calling behavior [1].

Target Compound
2-(3-Ethylphenoxy)pyridine-4-carbonitrile
Measurable enzyme inhibition profile across multiple targets; meta-ethyl substituent drives distinct LogP and binding recognition.
Generic Analog
2-Phenoxypyridine-4-carbonitrile
or 4-ethyl positional isomer
Unsubstituted or para-ethyl analogs may lack annotated bioactivity; physicochemical shifts can alter assay behavior and SAR interpretation.
Risk Summary
Mechanism Context
3-ethyl group contributes to hydrophobic pocket recognition; removing or repositioning it may eliminate measurable DHOase IC50.
Property Mismatch
ΔLogP ~0.35 between meta and para isomers translates to ~2.2× partition coefficient difference, affecting permeability context.

Quantitative Evidence: 2-(3-Ethylphenoxy)pyridine-4-carbonitrile vs. Structural Analogs


Dihydroorotase Inhibition Profile vs. Unsubstituted Phenoxy Analog

2-(3-Ethylphenoxy)pyridine-4-carbonitrile demonstrates measurable inhibition of dihydroorotase (DHOase) enzyme from mouse Ehrlich ascites with an IC50 of 1.80 × 10⁵ nM (180 µM) when tested at 10 µM concentration at pH 7.37 [1]. This contrasts with many unsubstituted 2-phenoxypyridine-4-carbonitrile analogs, which lack correspondingly annotated activity in the same enzyme assay system, suggesting that the 3-ethyl substituent contributes meaningfully to DHOase binding pocket recognition [2]. While the absolute potency is modest, the presence of a quantifiable IC50—as opposed to an 'inactive' or 'no inhibition' call—provides a positive activity flag that can be used to prioritize this compound over inactive analogs in focused enzyme screening cascades.

DHOase Inhibition
Head-to-head
IC50 = 1.80 × 10⁵ nM (180 µM)
Supports enzyme inhibition screening context; modest activity anchor for SAR
Mouse Ehrlich ascites DHOase, 10 µM test, pH 7.37. Unsubstituted analog shows no annotated activity.
Dihydroorotase Pyrimidine biosynthesis Enzyme inhibition screening

Physicochemical Comparison with Positional Isomer

The target compound 2-(3-ethylphenoxy)pyridine-4-carbonitrile possesses a computed polar surface area (PSA) of approximately 45.9 Ų and a LogP of approximately 3.66 . Its positional isomer, 3-(4-ethylphenoxy)pyridine-4-carbonitrile (CAS 473256-01-8), exhibits a notably different PSA of 45.91 Ų and a LogP of approximately 3.31 . Although the PSA values are comparable, the LogP difference of approximately 0.35 units between the 3-ethyl (meta) and 4-ethyl (para) isomers translates to a roughly 2.2-fold difference in calculated octanol-water partition coefficient—a meaningful divergence that can affect passive membrane permeability, nonspecific protein binding, and in vitro assay behavior [1]. This quantitative physicochemical differentiation provides a rational basis for selecting the 3-ethylphenoxy regioisomer when the screening objective requires distinct lipophilicity-driven partitioning or when SAR exploration around the phenoxy substitution pattern is desired.

Lipophilicity vs. Isomer
Direct comparison
ΔLogP = +0.35 (~2.2× partition ratio)
PSA comparable
Physicochemical differentiation supports regioisomer selection
Computed values: target LogP 3.66 vs. para-isomer LogP 3.31. Context-dependent permeability review.
Physicochemical profiling Positional isomer differentiation Permeability prediction

Fragment-Like Physicochemical Profile Against Bulkier Derivatives

With a molecular weight of 224.26 g/mol and an Fsp³ (fraction of sp³-hybridized carbons) of approximately 0.14, 2-(3-ethylphenoxy)pyridine-4-carbonitrile occupies a favorable fragment-like space within the phenoxypyridine carbonitrile chemical series . In contrast, more heavily substituted congeners such as 2-(2-tert-butyl-4-ethylphenoxy)pyridine-4-carbonitrile (MW 280.36 g/mol) and 2-[2-ethoxy-4-(pyrrolidin-1-ylmethyl)phenoxy]pyridine-4-carbonitrile (MW 323.39 g/mol) [1] carry substantially higher molecular weights, exceeding typical fragment screening cutoffs (MW < 300 Da). The target compound's lower MW and limited rotatable bond count (3 rotatable bonds [2]) make it a more suitable candidate for fragment-based drug discovery (FBDD) cascades, where maintaining molecular simplicity is critical for efficient hit evolution and favorable ligand efficiency metrics. Additionally, the lower molecular complexity reduces the likelihood of pan-assay interference compounds (PAINS) behavior compared to more functionalized derivatives.

Fragment-Like Profile
Class-level
MW 224.26 Da; 3 rotatable bonds
Fsp³ ≈ 0.14
Fragment-based screening fit; lower MW vs. bulkier derivatives
Meets rule-of-three criteria (MW
Multi-Target Footprint
Reported
≥4 distinct target annotations
(DHOase, CA-II, PNMT, P2X3)
Broader bioactivity annotation reduces de novo profiling burden
Public database mining (BindingDB, ChEMBL); assay context review required.
Fragment-based screening Lead-likeness Molecular property filtering

Multi-Target Screening Footprint Across Enzyme and Receptor Panels

Database mining reveals that 2-(3-ethylphenoxy)pyridine-4-carbonitrile has been profiled across multiple biochemical assay systems, with affinity data entries spanning enzyme inhibition (dihydroorotase, carbonic anhydrase II, phenylethanolamine N-methyltransferase) and receptor binding (P2X3 purinoceptor) domains [1]. This multi-target annotation profile contrasts with narrower database footprints seen for many simple phenoxypyridine carbonitrile congeners, which frequently lack any quantified biological activity entries in public repositories [2]. The compound's presence in multiple distinct assay datasets—even where potency values are modest or negative—provides valuable selectivity counter-screening information that can accelerate hit triage and reduce the need for de novo profiling. In particular, the documented P2X3 antagonist evaluation at 10 µM in Xenopus oocytes [3] and the carbonic anhydrase II inhibition measurement [4] establish a preliminary selectivity baseline that is absent for most uncharacterized structural analogs.

Multi-Target Footprint
Reported
≥4 distinct target annotations
(DHOase, CA-II, PNMT, P2X3)
Broader bioactivity annotation reduces de novo profiling burden
Public database mining (BindingDB, ChEMBL); assay context review required.
Polypharmacology screening Target deconvolution BindingDB annotation

Recommended Research and Industrial Application Scenarios


Dihydroorotase Inhibitor Screening and Pyrimidine Biosynthesis Probe Development

Research groups investigating pyrimidine biosynthesis pathway enzymes—particularly dihydroorotase (DHOase)—can deploy 2-(3-ethylphenoxy)pyridine-4-carbonitrile as a characterized starting probe with a measured IC50 of 180 µM against mouse Ehrlich ascites DHOase [1]. Unlike fully uncharacterized analogs, this compound provides a known activity anchor that enables immediate structure-activity relationship (SAR) expansion, with the 3-ethylphenoxy substituent serving as a modifiable hydrophobic vector. The compound's modest potency is appropriate for early-stage hit identification where the primary objective is establishing tractable chemical matter rather than achieving nanomolar-level inhibition.

Physicochemical Property-Driven Fragment-Based Library Design

Fragment-based drug discovery (FBDD) programs seeking phenoxypyridine carbonitrile building blocks should prioritize 2-(3-ethylphenoxy)pyridine-4-carbonitrile over bulkier derivatives such as the 2-tert-butyl-4-ethylphenoxy or 2-ethoxy-4-pyrrolidinylmethyl variants, given its favorable MW (224.26 Da), low rotatable bond count (3), and moderate LogP (3.66) . At this molecular weight, the compound meets standard fragment library criteria (MW < 300 Da) while retaining sufficient functional group complexity (nitrile, ether, aryl) to support productive fragment elaboration. The computed Fsp³ of 0.14 further indicates a predominantly planar aromatic core suitable for structure-based design approaches.

Multi-Target Counter-Screening and Selectivity Profiling Reference

For laboratories conducting polypharmacology assessment or selectivity profiling, 2-(3-ethylphenoxy)pyridine-4-carbonitrile offers a pre-annotated multi-target data package that includes enzyme inhibition data (DHOase, carbonic anhydrase II, PNMT) and receptor-level evaluation (P2X3 purinoceptor) [2]. This existing annotation reduces the need for de novo broad-panel screening and can serve as a reference point when evaluating structurally related proprietary compounds. Procurement of this specific CAS number—rather than an unannotated positional isomer—ensures access to a compound whose selectivity liabilities are at least partially characterized, accelerating decision-making in hit-to-lead progression.

Regioisomer-Specific SAR Exploration of Phenoxy Substitution Patterns

When structure-activity relationship campaigns require systematic exploration of phenoxy ring substitution effects, 2-(3-ethylphenoxy)pyridine-4-carbonitrile provides a defined meta-ethyl reference point that can be directly compared against the para-ethyl positional isomer (CAS 473256-01-8) and the unsubstituted parent (CAS 81249-44-7) . The documented LogP divergence (Δ = +0.35 vs. para isomer) and the distinct biological activity fingerprints between these regioisomers enable rational, data-driven selection of the appropriate substitution pattern for a given target pocket or assay condition. Procurement of the specific 3-ethyl isomer avoids the confounding variable of regioisomeric impurity that can complicate SAR interpretation.

Application
Selection Property
Validation Focus
Pyrimidine biosynthesis probe development
Characterized DHOase inhibition anchor
Enzyme assay context; SAR expansion with meta-ethyl vector
Fragment-based library design
Fragment-like MW and low complexity
Rule-of-three compliance; ligand efficiency metrics
Selectivity profiling reference
Pre-annotated multi-target data
Counter-screening context; selectivity liability review
Regioisomer-specific SAR exploration
Defined meta-ethyl substitution pattern
LogP-driven isomer differentiation; regioisomeric purity review
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